4-(2,3-Epoxypropyl)morpholine

Catalog No.
S774269
CAS No.
6270-19-5
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-Epoxypropyl)morpholine

CAS Number

6270-19-5

Product Name

4-(2,3-Epoxypropyl)morpholine

IUPAC Name

4-(oxiran-2-ylmethyl)morpholine

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2

InChI Key

KKWQCCPQBCHJBZ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2CO2

Canonical SMILES

C1COCCN1CC2CO2

Synthesis

4-(2,3-Epoxypropyl)morpholine can be synthesized through various methods, with the most common approach involving the reaction of 3-chloropropan-1,2-diol with morpholine in the presence of a base. PubChem, National Institutes of Health: )

Potential Applications:

  • Organic synthesis: The epoxide ring in 4-(2,3-epoxypropyl)morpholine acts as a reactive site, allowing it to participate in various organic reactions such as ring-opening polymerization, nucleophilic substitution, and epoxide addition. This makes it a versatile intermediate in the synthesis of complex molecules. ScienceDirect, Ring-Opening Polymerization of Glycidyl Ether: Kinetics and Mechanism:
  • Polymer chemistry: 4-(2,3-Epoxypropyl)morpholine can be incorporated into the structure of polymers to introduce specific functionalities. For example, it can be used as a co-monomer in the synthesis of epoxy resins, which are widely used in adhesives, coatings, and composites. Wiley Online Library, Epoxy Resins:
  • Catalysis: Due to its nitrogen atom and the presence of the epoxide ring, 4-(2,3-epoxypropyl)morpholine has been explored as a potential catalyst or catalyst ligand in various chemical reactions. However, further research is needed to fully understand its catalytic potential. ACS Publications, Recent Advances in Catalysis by Chiral Metal-Organic Frameworks:

4-(2,3-Epoxypropyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with an epoxypropyl group. Its molecular formula is C7_7H13_{13}NO2_2, and it features a morpholine structure, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The epoxy group (an epoxide) contributes to its reactivity, making it useful in various chemical applications. This compound is primarily recognized for its potential utility in organic synthesis and medicinal chemistry.

As with any new compound, it is advisable to handle 4-(2,3-Epoxypropyl)morpholine with care due to unknown safety hazards. Potential concerns might include:

  • Skin and eye irritation: The epoxy group can react with skin and eye tissues, causing irritation.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory tract.
  • Unknown toxicity: Since detailed studies are lacking, the overall toxicity of the compound is unknown.

  • Nucleophilic Ring Opening: The epoxide ring can undergo nucleophilic attack, leading to the formation of diols or other derivatives depending on the nucleophile used.
  • Substitution Reactions: The morpholine nitrogen can participate in substitution reactions, forming various amine derivatives.
  • Cyclization Reactions: The compound can also be involved in cyclization processes due to the reactive nature of the epoxy group, potentially yielding new heterocyclic compounds .

Research indicates that morpholine derivatives, including 4-(2,3-epoxypropyl)morpholine, exhibit a range of biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that morpholine derivatives can inhibit the growth of bacteria and fungi.
  • Antioxidants: They may possess antioxidant properties, contributing to their potential in therapeutic applications .
  • Pharmacological

4-(2,3-Epoxypropyl)morpholine can be synthesized through different methods:

  • Epichlorohydrin Reaction: A common synthetic route involves the reaction of morpholine with epichlorohydrin. This method typically requires basic conditions to facilitate the nucleophilic attack on the epichlorohydrin, resulting in the formation of the epoxypropyl substituent .
  • Alternative Synthetic Routes: Other methods may include using different epoxides or modifying existing morpholine structures through various organic reactions to introduce the epoxy group .

The applications of 4-(2,3-epoxypropyl)morpholine span several fields:

  • Organic Synthesis: Its reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound's potential biological activities suggest its use in developing new drugs or therapeutic agents.
  • Polymer Chemistry: It may serve as a building block for creating new polymers with specific properties due to its functional groups .

Studies on 4-(2,3-epoxypropyl)morpholine's interactions reveal its potential in various biochemical pathways. For instance:

  • DNA Interaction: Some morpholines have been shown to interact with DNA, which could lead to applications in cancer therapy by targeting cellular mechanisms involved in proliferation and apoptosis .
  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 4-(2,3-epoxypropyl)morpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
MorpholineSix-membered ring with one nitrogenCommonly used as a solvent and chemical intermediate
4-MethylmorpholineMethyl group at the 4-positionExhibits different solubility and reactivity
1-MethylmorpholineMethyl group at the nitrogen positionOften used in pharmaceutical applications
3-(Dimethylamino)propylmorpholineDimethylamino group at the 3-positionEnhanced biological activity due to amino substitution
2-(2-Methoxyethoxy)ethylmorpholineEther substitution at the ethyl positionPotentially improved solubility and bioavailability

The uniqueness of 4-(2,3-epoxypropyl)morpholine lies in its epoxy functionality, which not only enhances its reactivity but also opens avenues for specific applications that other morpholines may not possess.

The synthesis of 4-(2,3-epoxypropyl)morpholine via epichlorohydrin-based protocols represents the most widely employed and well-established synthetic approach for this compound [1]. The fundamental reaction involves the nucleophilic attack of morpholine on epichlorohydrin, followed by subsequent cyclization to form the desired epoxide product [1]. This methodology has been extensively documented and optimized for both laboratory-scale and industrial applications.

Primary Synthetic Pathway

The standard epichlorohydrin-based synthesis follows a two-stage reaction mechanism [1]. In the first stage, morpholine is dissolved in tertiary-butyl alcohol under controlled temperature conditions ranging from 0 to 20 degrees Celsius [1]. The addition of racemic 1-chloro-2,3-epoxypropane (epichlorohydrin) is performed slowly at 0 degrees Celsius in an ice-water bath to maintain precise temperature control [1]. Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours [1].

The second stage involves the treatment of the intermediate product with potassium tertiary-butoxide in tetrahydrofuran [1]. This base-mediated cyclization is conducted while maintaining the temperature below 10 degrees Celsius in an ice-water bath [1]. The reaction mixture gradually transitions from light yellow to a white turbid solution and requires stirring for 30 minutes [1]. Following completion, the reaction mixture undergoes standard workup procedures including concentration under reduced pressure, aqueous extraction, and purification [1].

Reaction Yields and Efficiency

Experimental data demonstrate that the epichlorohydrin-based synthesis achieves remarkable yields under optimized conditions [1]. The reported yield for this synthetic pathway reaches 88.8 percent when employing the described two-stage protocol [1]. This high efficiency makes the epichlorohydrin route particularly attractive for both research and commercial applications [1].

Mechanistic Considerations

The reaction mechanism involves initial nucleophilic substitution of morpholine on the epichlorohydrin substrate [2]. The morpholine nitrogen acts as the nucleophile, attacking the less sterically hindered carbon of the epichlorohydrin molecule [2]. This selectivity is consistent with standard nucleophilic substitution mechanisms where steric factors dominate the regioselectivity [3]. The subsequent base-mediated cyclization occurs through an intramolecular nucleophilic substitution mechanism, forming the final epoxide ring [2].

Solvent System Effects

The choice of solvent system significantly influences the reaction outcome and product yield [4] [5]. Tertiary-butyl alcohol has been identified as an optimal solvent for the initial nucleophilic substitution reaction [1]. The protic nature of this solvent facilitates the nucleophilic attack while providing adequate solubility for both reactants [5]. The subsequent use of tetrahydrofuran for the cyclization step provides the necessary aprotic environment for efficient base-mediated ring closure [1].

Temperature Control Parameters

Temperature control emerges as a critical factor in achieving optimal yields and minimizing side reactions [6] [7]. The initial reaction temperature of 0 degrees Celsius prevents premature cyclization and side product formation [1]. The controlled warming to room temperature allows complete conversion of starting materials while maintaining reaction selectivity [1]. During the cyclization stage, maintaining temperatures below 10 degrees Celsius prevents decomposition of the sensitive epoxide product [1].

Alternative Synthetic Routes via Nucleophilic Ring-Opening

Alternative synthetic approaches to 4-(2,3-epoxypropyl)morpholine involve nucleophilic ring-opening reactions of preformed epoxide substrates [8] [9]. These methodologies offer complementary strategies that may provide advantages in specific synthetic contexts or when alternative starting materials are preferred [10].

Glycidol-Based Synthetic Approaches

Recent developments have explored the use of optically pure glycidol as a starting material for morpholine derivatives [10]. This approach involves the nucleophilic ring-opening of glycidol using aminoacetaldehyde derivatives as nucleophiles [10]. The reaction proceeds through an oxirane ring-opening mechanism where the amino nucleophile attacks the less substituted carbon of the glycidol epoxide [10]. Following the initial ring-opening, an oxygen-benzoylation and ring-closure tandem reaction sequence completes the morpholine ring formation [10].

Epoxide Ring-Opening Mechanisms

The nucleophilic ring-opening of epoxides follows well-established mechanistic principles [2] [3]. Under basic conditions, the reaction proceeds via an nucleophilic substitution mechanism where the nucleophile attacks the less hindered carbon of the epoxide ring [3]. This regioselectivity is governed by steric factors, with the nucleophile preferentially attacking the carbon bearing fewer substituents [3]. The stereochemistry of the ring-opening reaction results in inversion of configuration at the attacked carbon center [3].

Morpholine as Nucleophile

When morpholine serves as the nucleophile in epoxide ring-opening reactions, several factors influence the reaction efficiency [11]. The secondary amine character of morpholine provides moderate nucleophilicity, requiring appropriate reaction conditions to achieve satisfactory conversion rates [11]. Studies have demonstrated that morpholine effectively opens various epoxide substrates, including limonene oxide and stilbene oxide, under appropriate conditions [11].

Microdroplet-Enhanced Reactions

Innovative approaches have explored the use of microdroplet environments to accelerate epoxide ring-opening reactions with morpholine [11]. Research has shown that the nucleophilic opening of epoxides by morpholine experiences dramatic rate acceleration in electrosprayed microdroplets [11]. Under these conditions, reaction rates increase by factors of approximately 10^5 compared to bulk solution reactions [11]. This acceleration is attributed to the unique properties of the microdroplet environment, including enhanced molecular interactions and altered solvation effects [11].

Ruthenium-Catalyzed Approaches

Alternative catalytic approaches employ ruthenium-containing compounds to facilitate the formation of hydroxymorpholine derivatives from epoxides and primary amines [12]. These reactions operate at elevated temperatures between 100 and 400 degrees Celsius and pressures ranging from atmospheric to 1000 pounds per square inch [12]. The ruthenium catalyst systems demonstrate yields reaching 61 percent for hydroxymorpholine formation and up to 90 percent for morpholine derivatives [12].

Stereochemical Considerations

The stereochemical outcome of nucleophilic ring-opening reactions depends on the mechanism and reaction conditions [13] [3]. Under basic conditions, the reaction typically proceeds with inversion of configuration at the attacked carbon [3]. This stereochemical control is important for applications requiring specific spatial arrangements of functional groups [13]. The presence of chiral centers in the starting epoxide can lead to the formation of multiple stereoisomers, necessitating careful consideration of stereochemical outcomes [13].

Optimization of Reaction Conditions for Scalable Production

The development of scalable production methods for 4-(2,3-epoxypropyl)morpholine requires systematic optimization of reaction parameters to achieve maximum efficiency, yield, and economic viability [14] [15]. Industrial-scale synthesis demands careful consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and process economics [6] [16].

Temperature Optimization Studies

Comprehensive temperature optimization studies reveal critical relationships between reaction temperature and product yield [17] [18]. Systematic investigation of temperature effects shows that reaction rates increase with temperature due to enhanced molecular activation energy [7]. However, elevated temperatures also promote side reactions that can decrease overall yield [7]. Optimal temperature ranges have been identified through detailed kinetic studies, with specific temperature profiles recommended for different reaction stages [17].

Temperature Range (°C)Reaction StageYield ImpactSide Reaction Rate
0-10Initial nucleophilic attackHigh selectivityMinimal
20-25Intermediate formationOptimal conversionLow
40-50CyclizationMaximum rateModerate
>60Side reactions dominantDecreased yieldHigh

Solvent System Optimization

Solvent selection and optimization represent crucial factors in developing scalable synthetic processes [5] [18]. Protic solvents such as isopropanol have demonstrated superior performance in promoting both high conversion rates and excellent stereoselectivity [5]. The hydrogen bonding capabilities of protic solvents facilitate transition state stabilization, leading to improved reaction outcomes [5]. Comparative studies of various solvent systems reveal significant differences in reaction efficiency and product quality [5].

Catalyst Loading Optimization

Optimization of catalyst loading levels significantly impacts both reaction efficiency and process economics [5] [18]. Studies demonstrate that catalyst loadings as low as 1 percent can achieve quantitative conversion under optimized conditions [5]. This represents a substantial improvement over traditional methodologies that require 10-20 percent catalyst loading [5]. The reduced catalyst requirements translate directly to improved process economics and reduced waste generation [5].

Residence Time and Reaction Kinetics

Detailed kinetic studies provide essential data for optimizing residence times in continuous production systems [7]. The relationship between residence time and conversion rate follows predictable kinetic models that enable precise process design [7]. Optimal residence times balance complete conversion with minimal side product formation [7]. Studies show that residence times can be significantly reduced through proper temperature and catalyst optimization [7].

Scale-Up Considerations

Successful scale-up from laboratory to industrial production requires careful attention to heat and mass transfer limitations [14] [15]. Large-scale synthesis often encounters challenges related to mixing efficiency, temperature control, and reaction uniformity [15]. Process intensification through microreactor and continuous flow technologies offers solutions to these scaling challenges [15]. These advanced reactor designs provide improved heat and mass transfer characteristics while maintaining precise control over reaction conditions [15].

Process Intensification Strategies

Modern approaches to scalable production emphasize process intensification through advanced reactor technologies [19] [20]. Continuous tubular reactors coupled with specialized separation systems demonstrate significant advantages over traditional batch processes [7]. These integrated systems reduce energy consumption, minimize waste generation, and provide superior product quality [7]. Flow chemistry approaches enable precise control over reaction parameters while facilitating easy scale-up [20].

Yield Optimization Data

Systematic optimization studies have produced comprehensive datasets relating reaction conditions to product yields [17] [18]. These studies reveal complex interactions between temperature, pressure, catalyst loading, and solvent composition [18]. Statistical analysis of optimization data enables the identification of optimal operating windows that maximize yield while minimizing costs [18].

ParameterOptimal RangeYield (%)Conversion Time
Temperature40-50°C95-9812-24 hours
Catalyst Loading1-5%90-9924-48 hours
Solvent Ratio1:1 v/v85-9518-36 hours
Pressure1-5 atm88-9612-48 hours

Economic and Environmental Considerations

Optimization efforts increasingly focus on economic and environmental sustainability [14] [21]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize environmental impact [21]. Atom economy optimization reduces waste generation while improving overall process efficiency [21]. Life cycle assessment studies provide comprehensive evaluation of environmental impacts throughout the production process [21].

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6270-19-5

Dates

Last modified: 08-15-2023

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